N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-18(25-19(21-12)14-7-9-15(20)10-8-14)11-24-17-6-4-3-5-16(17)22-13(2)23/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSPAZCDUQUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)COC3=CC=CC=C3NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.
Methylation: The resulting thiazole derivative is then methylated using methyl iodide under basic conditions to introduce the methyl group at the 4-position of the thiazole ring.
Etherification: The methylated thiazole is reacted with 2-hydroxyacetophenone in the presence of a base to form the methoxyphenyl derivative.
Acetylation: Finally, the methoxyphenyl derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer activity.
Comparison with Similar Compounds
Structural Analogues in Thiazole-Acetamide Derivatives
Substituent Variations on the Thiazole Ring
- Compound 7b (from ): 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Substituents: Phenyl at thiazole C2, methyl at C4, and a thioamide-linked hydrazinecarbothioamide group. Biological Activity: Exhibited potent anticancer activity against HepG-2 cells (IC50 = 1.61 ± 1.92 μg/mL), attributed to the thioamide and hydrazone moieties .
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)... () : Contains a pyrazole-thiazole hybrid structure with a 4-chlorophenyl group.
Heterocyclic Core Modifications
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Substituents: Fluorophenyl on a dihydrothiadiazole ring. Key Difference: Replacement of thiazole with thiadiazole introduces additional nitrogen atoms, increasing polarity but reducing ring strain. Crystallographic data (monoclinic P21/c) confirm planar geometry, which may influence intermolecular interactions .
Functional Group Analysis
Chlorophenyl Substituents
- 2-(4-Chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide (): Substituents: Chloro and methyl groups on phenoxy. Key Difference: The target compound’s 4-chlorophenyl group on thiazole vs. a phenoxy group here may enhance π-π stacking in biological targets .
Methoxy Linkers
Anticancer Activity Trends
- Thiazole derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced cytotoxicity. The target compound’s 4-chlorophenyl group likely augments this effect compared to non-halogenated analogs .
- Structure-Activity Relationship (SAR) : Methylation at thiazole C4 (as in the target compound) may reduce steric hindrance, improving binding to kinase targets .
Biological Activity
N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of the compound's biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 866018-58-8
- Molecular Formula : C19H14ClN2OS
- Molecular Weight : 410.84 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The thiazole ring is believed to interact with specific enzymes or receptors, inhibiting their activity and leading to apoptosis in cancer cells.
- In vitro studies have shown that this compound can induce G2/M cell cycle arrest and early-stage apoptosis in HepG2 hepatocellular carcinoma cells, with an IC50 value significantly lower than that of standard chemotherapy agents like Sorafenib .
- Case Study :
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against several bacterial strains.
- Research Findings :
- The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes.
- Studies indicate that derivatives with similar structural motifs exhibit significant antibacterial activity comparable to established antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity |
| Chlorophenyl Substituent | Enhances lipophilicity and binding affinity |
| Acetamide Group | Contributes to overall bioactivity |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. Common methods include:
- Condensation Reactions :
- Reacting substituted phenols with thiazole derivatives under acidic conditions to form the desired acetamide structure.
- Optimization Techniques :
- Continuous flow reactors may be utilized for large-scale production to maintain consistent reaction conditions and improve yield.
Q & A
Q. Basic
- Purification : Use recrystallization (ethanol-DMF) or silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .
- Characterization :
How can reaction yields be optimized while minimizing byproducts?
Q. Advanced
- Temperature control : Maintain 20–25°C during acylation to prevent side reactions like over-chlorination .
- Catalyst selection : Use triethylamine or DIPEA to neutralize acids and enhance nucleophilicity .
- Solvent optimization : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates, while toluene/water biphasic systems reduce side reactions in azide substitutions .
How should researchers resolve conflicting spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation : Combine ¹H-¹³C HSQC/HMBC NMR to assign proton-carbon correlations, especially for overlapping aromatic signals .
- High-resolution mass spectrometry (HR-MS) : Confirm exact mass to rule out isobaric impurities .
- X-ray crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable .
What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
Q. Advanced
- Substituent variation : Modify the 4-chlorophenyl or methoxy groups to assess impacts on bioactivity (e.g., anticancer potency) .
- Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases) and guide synthetic priorities .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., thiazole sulfur) for binding affinity .
How can discrepancies in reported bioactivity data be addressed?
Q. Advanced
- Assay standardization : Replicate studies under consistent conditions (e.g., cell line viability assays at 48–72 hours) .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to clarify false negatives from rapid degradation .
- Dose-response curves : Use IC₅₀ values normalized to controls to compare potency across studies .
What is the role of substituents in modulating this compound’s pharmacokinetic properties?
Q. Advanced
- Chlorophenyl group : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
- Methoxy group : Electron-donating effects stabilize the aromatic ring, influencing metabolic oxidation rates .
- Thiazole ring : Participates in π-π stacking with target proteins, critical for binding specificity .
How can side reactions during synthesis be systematically mitigated?
Q. Advanced
- Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted chloroacetyl chloride) and adjust stoichiometry .
- Protecting groups : Temporarily protect reactive sites (e.g., amine groups) during acylation to prevent undesired substitutions .
- In situ monitoring : Employ TLC (hexane/ethyl acetate, 9:1) to track reaction progress and terminate at optimal conversion .
What computational tools aid in predicting this compound’s reactivity and stability?
Q. Advanced
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis susceptibility (e.g., acetamide cleavage) .
- Molecular dynamics simulations : Model solvation effects in DMF/water mixtures to optimize reaction conditions .
- pKa prediction software : Estimate protonation states of functional groups under varying pH conditions .
How should researchers design experiments to validate mechanistic hypotheses?
Q. Advanced
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the acetamide group .
- Kinetic studies : Measure reaction rates under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .
- Competitive inhibition assays : Test against known enzyme inhibitors to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
